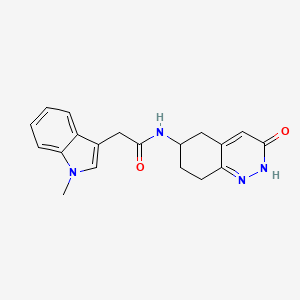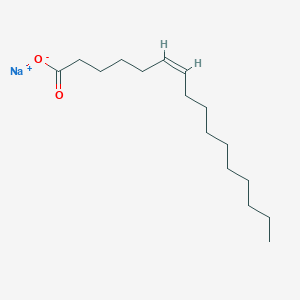![molecular formula C15H20N2O3S3 B2634006 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide CAS No. 2415500-31-9](/img/structure/B2634006.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide, also known as HTS01037, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide involves the inhibition of a protein called protein disulfide isomerase (PDI). PDI is involved in the folding and processing of proteins in the endoplasmic reticulum (ER). Inhibition of PDI by N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide leads to ER stress and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that helps to restore ER homeostasis by reducing protein synthesis and increasing the degradation of misfolded proteins.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has been shown to have several biochemical and physiological effects. Inhibition of PDI by N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide leads to the induction of ER stress and the activation of the UPR. This results in the downregulation of protein synthesis and the upregulation of protein degradation. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to be stable under a variety of conditions. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has been extensively studied for its mechanism of action and has been shown to be effective in inhibiting PDI. However, there are also limitations to the use of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide in lab experiments. This compound has not been extensively studied in vivo and its pharmacokinetics are not well understood. In addition, the potential for off-target effects of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide is not well characterized.
将来の方向性
There are several future directions for the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide. One area of research is the development of more potent and selective PDI inhibitors. In addition, the potential of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide as a therapeutic agent for various diseases should be further explored, particularly in animal models. The pharmacokinetics of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide should also be further characterized to better understand its potential as a therapeutic agent. Finally, the potential for off-target effects of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide should be further investigated to ensure its safety for use in humans.
合成法
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has been synthesized using various methods, including the use of a multicomponent reaction and a one-pot synthesis method. The multicomponent reaction involves the reaction of 2-mercaptobenzoic acid, 2-chloro-N-(2-methylphenyl)acetamide, and 1,3-dibromopropane in the presence of triethylamine and copper (II) sulfate pentahydrate. The one-pot synthesis method involves the reaction of 2-mercaptobenzoic acid, 2-methylsulfanylphenylamine, and 1,3-dibromopropane in the presence of triethylamine and copper (II) sulfate pentahydrate. Both methods have been shown to be effective in synthesizing N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide.
科学的研究の応用
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has been extensively studied for its scientific research applications, including its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells. In addition, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S3/c1-21-12-5-3-2-4-11(12)17-14(19)13(18)16-8-15(20)9-22-6-7-23-10-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXMGKGOQLUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2633923.png)
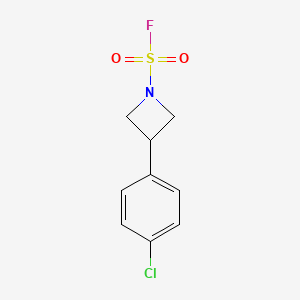
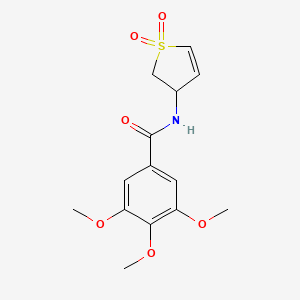
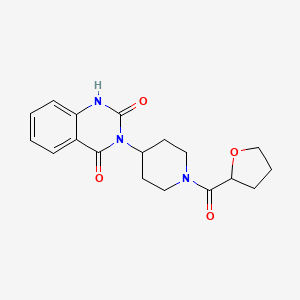
![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)
![6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2633929.png)
![(E)-N-methyl-N-[2-oxo-2-[2-[2-[3-(trifluoromethyl)phenoxy]acetyl]hydrazinyl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2633931.png)


amine](/img/structure/B2633940.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)
